molecular formula C20H12Br2O2S B12356487 (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

(S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

Cat. No.: B12356487
M. Wt: 476.2 g/mol
InChI Key: STPMHYUUMOXROQ-UHFFFAOYSA-N
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Description

Significance of Chiral Scaffolds and Ligands in Enantioselective Organic Transformations

The synthesis of single-enantiomer organic compounds is a cornerstone of modern chemistry, with profound implications in pharmaceuticals, agrochemicals, and materials science. acs.org Enantioselective synthesis, the process of preferentially forming one enantiomer over its mirror image, is critical as the biological activity of chiral molecules can differ significantly between enantiomers. nih.gov This selective synthesis is often achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a large amount of an enantiomerically enriched product. acs.org

At the heart of asymmetric catalysis are chiral scaffolds and ligands. These molecules, often derived from naturally occurring chiral compounds (the "chiral pool") or synthesized with high optical purity, create a chiral environment around a metal center or act as organocatalysts themselves. wikipedia.orgmdpi.com This environment influences the trajectory of a reaction, lowering the activation energy for the formation of one enantiomer while raising it for the other. The rational design of these chiral ligands is paramount for achieving high reactivity and enantioselectivity in a wide array of chemical transformations. nih.gov

The Foundational Role of 1,1'-Bi-2-naphthol (B31242) (BINOL) and Its Derivatives in Modern Asymmetric Synthesis

Among the most successful and widely utilized chiral scaffolds is 1,1'-bi-2-naphthol, commonly known as BINOL. wikipedia.org BINOL possesses axial chirality, a type of stereoisomerism arising from restricted rotation about a single bond, in this case, the C1-C1' bond connecting the two naphthalene (B1677914) rings. acs.org This restricted rotation provides a stable, well-defined three-dimensional structure. The two enantiomers of BINOL, (R)- and (S)-BINOL, are readily separable and configurationally robust. wikipedia.org

The versatility of the BINOL scaffold has led to its extensive use in asymmetric synthesis. acs.org Its two hydroxyl groups can be readily modified, allowing for the fine-tuning of steric and electronic properties. This has given rise to a vast library of BINOL derivatives, including chiral ligands for transition-metal-catalyzed reactions and a variety of organocatalysts. mdpi.comnih.gov BINOL-derived catalysts have proven effective in a broad spectrum of enantioselective reactions, such as reductions, oxidations, carbon-carbon bond-forming reactions, and cycloadditions. researchtrends.net

Overview of (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol as a Privileged Chiral Building Block

This compound is a key derivative of BINOL that has emerged as a "privileged" chiral building block. The introduction of bromine atoms at the 6 and 6' positions of the binaphthyl core significantly influences the electronic properties of the molecule and provides synthetic handles for further functionalization. nih.gov These bromine atoms can be transformed into a variety of other functional groups through reactions such as lithiation followed by quenching with electrophiles or through transition metal-catalyzed cross-coupling reactions. nih.gov This allows for the synthesis of a diverse range of catalysts and materials with tailored properties. acs.orgnih.gov

The (S)-enantiomer of 6,6'-dibromo-1,1'-bi-2-naphthol has been successfully employed as a ligand in a number of important asymmetric catalytic reactions, demonstrating its utility in generating chiral molecules with high enantiopurity. chemicalbook.com

Scope and Objectives of the Research Compendium

This article aims to provide a focused and comprehensive overview of this compound. The primary objectives are to:

Detail the common synthetic routes to this compound.

Summarize its key physical and chemical properties.

Provide an in-depth review of its applications as a chiral ligand in selected asymmetric catalytic reactions, supported by detailed data.

By concentrating solely on this specific compound, this compendium will serve as a detailed resource for researchers in the field of asymmetric synthesis, highlighting the strategic importance of this compound in the development of efficient enantioselective transformations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H12Br2O2S

Molecular Weight

476.2 g/mol

InChI

InChI=1S/C20H12Br2O2.S/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24;/h1-10,23-24H;

InChI Key

STPMHYUUMOXROQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)O)O)C=C1Br.[S]

Origin of Product

United States

Historical Development and Foundational Discoveries Pertaining to S 6,6 Dibromo 1,1 Bi 2 Naphthol

Genesis of Biaryl Atropisomers in Chiral Chemistry

The concept of chirality, or "handedness," in molecules is fundamental to modern chemistry, but not all chiral molecules possess a stereogenic carbon atom. A fascinating and crucial category of stereoisomerism is atropisomerism, a form of axial chirality that arises from hindered rotation around a single (σ) bond. nih.govacs.org The term, derived from the Greek "atropos" meaning "without turn," aptly describes conformers that are stable enough to be isolated as separate enantiomers due to a high rotational barrier. acs.orgstereoelectronics.org This phenomenon was first observed a century ago and is most famously exemplified by substituted biaryl compounds. acs.org

In biaryls, the two aromatic rings are connected by a C-C single bond. Free rotation around this bond can be restricted by the presence of bulky substituents in the positions ortho to the inter-ring bond. stereoelectronics.org If the substituents are large enough, they will clash, preventing the rings from becoming coplanar and thus locking the molecule into a non-planar, chiral conformation. For a biaryl molecule to be chiral, the substituents on each ring must be arranged asymmetrically, and neither of the perpendicular planes defined by the aromatic rings can be a plane of symmetry. stereoelectronics.org

The stability of atropisomers varies widely and can be classified based on their half-life (t1/2) for racemization at a given temperature (e.g., 37 °C). nih.govacs.org This classification helps in understanding their potential application, particularly in fields like medicinal chemistry and asymmetric catalysis, where stereochemical stability is paramount. nih.govnih.gov The study of atropisomerism has evolved from a chemical curiosity into a strategic element in molecular design, with scaffolds capable of exhibiting this property being prevalent among privileged motifs in modern drug discovery. nih.govnih.gov

Early Reports on the Synthesis and Resolution of BINOL and Its Functionalized Analogues

The development of 1,1'-bi-2-naphthol (B31242) (BINOL) as a cornerstone of asymmetric synthesis is a story of both synthetic innovation and meticulous resolution strategies. While the synthesis of racemic BINOL via oxidative coupling of 2-naphthol (B1666908), often using an oxidant like iron(III) chloride, is relatively straightforward, the separation of its stable enantiomers was the critical step that unlocked its potential. wikipedia.org The discovery of the related ligand BINAP by Ryoji Noyori and his team in 1980 catalyzed extensive research into axially chiral ligands, placing a premium on efficient access to enantiopure BINOL as a precursor. orgsyn.orgorgsyn.org

Over the past several decades, numerous methods for resolving racemic BINOL have been developed. orgsyn.org Early and practical approaches involved classical resolution via the formation of diastereomeric salts or inclusion compounds. One notable method involves the use of Cinchona alkaloids. orgsyn.org For instance, N-benzylcinchonidinium chloride forms a crystalline inclusion compound with (R)-BINOL, while the complex with the (S)-enantiomer remains soluble in specific solvents like acetonitrile, allowing for their separation. wikipedia.org Another classical approach involved resolving a phosphoric acid derivative of BINOL using cinchonine (B1669041) and cinchonidine (B190817) to access the (+) and (-) enantiomers, respectively. orgsyn.orgorgsyn.org

Beyond classical resolution, enzymatic methods have also proven effective. In one such strategy, racemic BINOL is first esterified, for example, with pentanoyl chloride. wikipedia.org The enzyme cholesterol esterase then selectively hydrolyzes the (S)-diester, leaving the (R)-diester intact. wikipedia.org The unreacted (R)-diester can then be hydrolyzed chemically to yield the (R)-enantiomer of BINOL. wikipedia.org These varied and robust resolution techniques were foundational, providing the enantiomerically pure BINOL required for further functionalization.

Table 1: Selected Early Methods for the Resolution of Racemic BINOL

Resolution Method Resolving Agent / Enzyme Principle of Separation Reference(s)
Inclusion Complexation N-benzylcinchonidinium chloride Forms a crystalline co-crystal with (R)-BINOL, while the (S)-BINOL complex remains soluble in acetonitrile. orgsyn.org, wikipedia.org
Diastereomeric Salt Formation Cinchonine / Cinchonidine Forms diastereomeric salts with a phosphoric acid derivative of BINOL, allowing for fractional crystallization. orgsyn.org, orgsyn.org
Enzymatic Hydrolysis Cholesterol Esterase Selective hydrolysis of the (S)-diester of BINOL, leaving the (R)-diester unreacted. wikipedia.org

Initial Recognition of Dibrominated BINOL's Potential in Chiral Induction and Ligand Design

The strategic functionalization of the BINOL scaffold was crucial for tuning its steric and electronic properties for specific applications in asymmetric catalysis and materials science. acs.orgnih.gov The introduction of bromine atoms at the 6- and 6'-positions of the binaphthyl core was a particularly significant development. An early and pivotal report in 1979 by Sogah and Cram detailed the direct electrophilic dibromination of (R)-BINOL. acs.org They demonstrated that treating (R)-BINOL with bromine in dichloromethane (B109758) at low temperatures afforded (R)-6,6'-dibromoBINOL in excellent yield. acs.org

This report was instrumental because it provided a highly efficient and regioselective method to access a C2-symmetric, functionalized BINOL derivative. The bromine atoms were not merely passive substituents; they were recognized as versatile chemical handles. Their presence opened the door to a vast array of subsequent chemical transformations, primarily through metal-catalyzed cross-coupling reactions (like Suzuki or Sonogashira couplings) or lithiation-substitution sequences. acs.orgnih.gov

The potential of 6,6'-dibromoBINOL as a key building block was quickly realized. Researchers began using it to synthesize a multitude of other BINOL derivatives, including those with different halogen atoms, boronic acids, or aryl groups at the 6,6'-positions. nih.gov This modification capability allowed for the construction of complex chiral ligands, molecular sensors, and main-chain chiral conjugated polymers with tailored properties for applications in asymmetric catalysis, enantioselective fluorescence sensing, and nonlinear optics. acs.orgnih.gov The synthesis of these advanced materials from 6,6'-dibrominated BINOLs underscored the initial recognition of its immense potential in ligand design and the engineering of chiral materials. nih.gov

Evolution of Synthetic Strategies for Enantiopure (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

The predominant and most direct strategy for synthesizing enantiopure this compound involves the electrophilic aromatic substitution of enantiomerically pure (S)-BINOL. acs.org This approach leverages the availability of (S)-BINOL from the resolution methods described previously. The reaction's success hinges on controlling the regioselectivity of the bromination to favor substitution at the 6 and 6' positions.

The reaction is typically carried out by treating a solution of (S)-BINOL with a brominating agent. In the seminal work, bromine (Br2) was used as the electrophile in a chlorinated solvent like dichloromethane at reduced temperatures. acs.org The high electron density at the 6 and 6' positions of the naphthyl rings, directed by the powerful activating effect of the hydroxyl groups, drives the high regioselectivity of the substitution. acs.org This makes the direct bromination both efficient and reliable for producing the desired 6,6'-dibromo product.

Table 2: Key Reaction for the Synthesis of this compound

Starting Material Reagent Solvent Key Conditions Product Reference(s)
(S)-1,1'-bi-2-naphthol Bromine (Br₂) Dichloromethane (CH₂Cl₂) Low temperature (e.g., -75 °C) This compound acs.org

While the reaction is highly regioselective, a critical aspect of the synthetic strategy is the purification of the final product. Studies have shown that the crude product from the bromination can contain minor amounts of regioisomeric impurities, where bromine atoms are located at other positions on the naphthalene (B1677914) skeleton. rsc.orgresearchgate.net The presence of these impurities can be difficult to detect by standard spectroscopic methods alone but has been confirmed by single-crystal X-ray analysis. rsc.org Therefore, rigorous purification, typically through recrystallization from suitable solvents, is an essential step to ensure the regioisomeric purity of the this compound. rsc.orgresearchgate.net This high level of purity is vital for its subsequent use as a building block in the synthesis of precisely structured chiral ligands, catalysts, and nanoscale materials. researchgate.net

Synthetic Methodologies for S 6,6 Dibromo 1,1 Bi 2 Naphthol and Its Derivatives

Strategies for the Preparation of Enantiopure (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

The preparation of enantiomerically pure this compound can be achieved through several distinct synthetic routes. These methods include the direct stereoselective bromination of pre-existing chiral BINOL scaffolds, the resolution of racemic mixtures of the dibrominated compound or its precursors, and the asymmetric oxidative coupling of naphthol derivatives.

Stereoselective Bromination Approaches for BINOL Scaffolds

The direct electrophilic bromination of 1,1'-bi-2-naphthol (B31242) (BINOL) predominantly occurs at the 6 and 6' positions. rsc.org However, achieving high enantioselectivity in this process to directly yield this compound from a prochiral or racemic starting material is a complex challenge. Typically, the strategy involves the bromination of already enantiopure (S)-BINOL. The high regioselectivity for the 6,6'-positions is attributed to the directing effect of the hydroxyl groups. acs.org Even with electron-donating or electron-withdrawing groups at the 3,3'-positions, the bromination selectivity at the 6,6'-positions remains dominant. acs.org

It has been noted that the electrophilic aromatic bromination of BINOL can sometimes lead to the formation of regioisomers, particularly the 5,5'-dibromo derivative as an impurity. rsc.org Therefore, careful purification of the 6,6'-dibromo-1,1'-binaphthalene-2,2'-diol product is often necessary before its use in subsequent reactions. rsc.org

Resolution Techniques for Dibrominated BINOL Precursors and Intermediates

A common and effective method for obtaining enantiopure this compound is through the resolution of its racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent.

One such method involves the use of chiral amidines. For instance, a chiral amidine derived from dehydroabietic acid has been successfully employed to resolve racemic 6,6'-dimethyl-2,2'-biphenol. nih.gov A similar principle can be applied to the resolution of racemic 6,6'-dibromo-1,1'-bi-2-naphthol. The process typically involves the formation of a salt between the acidic hydroxyl groups of the BINOL derivative and the basic amidine. Due to the different spatial arrangements of the two resulting diastereomeric salts, they exhibit different solubilities, allowing for their separation by fractional crystallization. nih.gov The desired enantiomer can then be recovered from the separated diastereomeric salt.

Another well-established method for resolving racemic BINOL itself is through the use of N-benzylcinchonidinium chloride, which forms a crystalline inclusion compound. wikipedia.orgorgsyn.org The (S)-enantiomer's inclusion compound is soluble in acetonitrile, while the (R)-enantiomer's is not, allowing for their separation. wikipedia.org This resolved (S)-BINOL can then be subjected to bromination to yield this compound. Enzymatic resolution, for example, using cholesterol esterase to selectively hydrolyze the diester of one enantiomer, is another powerful technique for obtaining enantiopure BINOL. wikipedia.org

Resolving Agent/MethodTarget MoleculePrinciple of Separation
Chiral Amidine (from dehydroabietic acid)(rac)-6,6'-Dibromo-1,1'-bi-2-naphtholDiastereomeric salt formation and fractional crystallization. nih.gov
N-benzylcinchonidinium chloride(rac)-1,1'-Bi-2-naphtholFormation of inclusion compounds with differential solubility. wikipedia.orgorgsyn.org
Cholesterol Esterase(rac)-1,1'-Bi-2-naphthol dipentanoateEnantioselective enzymatic hydrolysis of the (S)-diester. wikipedia.org

Asymmetric Oxidative Coupling Methodologies for Naphthol Derivatives

Asymmetric oxidative coupling of substituted 2-naphthols provides a direct route to enantiomerically enriched BINOL derivatives. mdpi.com This approach avoids the need for a separate resolution step.

An iron-catalyzed asymmetric oxidative homo-coupling of 6-bromonaphthalen-2-ol has been developed for the synthesis of (S)-6,6′-Dibromo-[1,1′-binaphthalene]-2,2′-diol. mdpi.com This reaction utilizes an in-situ generated iron complex from Fe(ClO4)2 and a chiral bisquinolyldiamine ligand. The reaction proceeds with good yield, although the enantioselectivity is moderate.

Table 1: Iron-Catalyzed Asymmetric Oxidative Coupling for (S)-6,6'-Dibromo-1,1'-bi-2-naphthol

Catalyst System Substrate Product Yield Enantiomeric Ratio (er)
Fe(ClO4)2 / (1R,2R)-N1,N2-di(quinolin-8-yl)cyclohexane-1,2-diamine 6-bromonaphthalen-2-ol (S)-6,6′-Dibromo-[1,1′-binaphthalene]-2,2′-diol 82% 81:19

Data from mdpi.com

Other transition metals, such as copper and ruthenium, have also been employed in the asymmetric oxidative coupling of 2-naphthols to furnish chiral BINOLs. wikipedia.orgresearchgate.netrsc.org For instance, the use of a CuCl-(S)-(-)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline) [(S)Phbox] catalyst has been reported for the polymerization of 6,6'-Bi-2-naphthol derivatives through oxidative cross-coupling. researchgate.net

Regioselective Functionalization of the this compound Scaffold

The bromine and hydroxyl groups on the this compound scaffold are key functional handles that allow for further modification to generate a diverse range of chiral ligands and catalysts with tailored properties.

Substitution Reactions of the Bromine Atoms for Novel Ligand Synthesis

The bromine atoms at the 6 and 6' positions are particularly amenable to substitution through various cross-coupling reactions, most notably those catalyzed by palladium. nih.gov This allows for the introduction of a wide range of aryl, vinyl, and alkynyl groups.

For example, Sonogashira coupling reactions can be employed to introduce alkynyl moieties. In one instance, the hydroxyl groups of (R)-6,6'-dibromo-BINOL were first protected as methoxy (B1213986) ethers. The resulting protected compound was then subjected to a Sonogashira coupling with N,N-dimethyl-2-propynylamine to yield the corresponding dialkynyl derivative. daneshyari.com

The bromine atoms can also be converted to other functional groups that are themselves useful for further transformations. For instance, lithiation of the protected 6,6'-dibromo-BINOL followed by reaction with an appropriate electrophile can introduce other halogens or different functionalities. nih.gov Furthermore, the bromine atoms can be transformed into boronic acid or ester groups, which are valuable precursors for Suzuki coupling reactions. nih.gov

Table 2: Examples of Substitution Reactions at the 6,6'-Positions

Starting Material Reagents Product Type Reaction Type
(R)-6,6'-Dibromo-BINOL dimethyl ether N,N-dimethyl-2-propynylamine, Pd catalyst 6,6'-Dialkynyl-BINOL derivative Sonogashira Coupling daneshyari.com
(R)-6,6'-Dibromo-BINOL derivative 1. nBuLi 2. B(OMe)3, H2O2 6,6'-Di(boronic acid)-BINOL derivative Lithiation-Borylation nih.gov

Modification at the Hydroxyl Groups for Tunable Catalytic Properties

The two hydroxyl groups of this compound are crucial for its catalytic activity and also serve as points for modification. These modifications can tune the steric and electronic properties of the resulting ligands and catalysts.

A common modification is the protection of the hydroxyl groups, for example, as methoxy ethers using sodium hydride and methyl iodide. daneshyari.com This is often a necessary step to prevent interference with subsequent reactions, such as the aforementioned palladium-catalyzed cross-couplings. daneshyari.com Another strategy involves the introduction of bulky groups, like the pivaloyl group, onto the hydroxyl functions. This has been shown to alter the electronic character of the naphthalene (B1677914) units, which can be exploited for desymmetrization of the 6 and 6' positions. daneshyari.com

Furthermore, the hydroxyl groups can be converted into phosphite (B83602) or phosphate (B84403) esters, generating important classes of chiral ligands and organocatalysts. For instance, reaction with phosphorus trichloride (B1173362) followed by an alcohol or amine can lead to the formation of phosphoramidite (B1245037) or phosphite ligands, which are widely used in asymmetric catalysis.

Derivatization for Enhanced Catalytic Performance and Solubility

The functionalization of this compound is a key strategy for developing advanced catalysts. The bromine atoms at the 6,6'-positions serve as versatile handles for introducing a wide range of functional groups, which can modulate the steric and electronic properties of the binaphthyl core. This targeted modification leads to derivatives with superior catalytic performance and tailored solubility profiles.

One of the most significant derivatizations is the conversion to chiral phosphoric acids (CPAs). The process involves phosphorylation of the hydroxyl groups with reagents like phosphorus oxychloride (POCl₃), followed by hydrolysis. mdpi.com The resulting Brønsted acids are powerful organocatalysts for a multitude of enantioselective transformations, including reductions, alkylations, and cycloadditions. sigmaaldrich.com The electron-withdrawing nature of the bromine atoms increases the acidity of the phosphoric acid moiety, which can enhance its catalytic activity. For instance, replacing the bromine atoms with even stronger electron-withdrawing groups, such as triflones (SO₂CF₃), has been shown to dramatically increase the acidity (by approximately 5 pKa units in DMSO), leading to a more effective hydrogen-bond donor catalyst for reactions like the Morita-Baylis-Hillman transformation. researchgate.net

Furthermore, the 6,6'-dibromo positions are ideal anchor points for immobilization on solid supports. nih.gov This is often achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the bromine atoms are reacted with boronic acids functionalized onto polymers (e.g., polystyrene) or inorganic materials like silica (B1680970). nih.govresearchgate.netnih.gov Immobilization creates heterogeneous catalysts that are easily separated from the reaction mixture, facilitating their recovery and reuse. This approach is not only cost-effective and environmentally sustainable but also essential for the integration of these catalysts into continuous flow manufacturing processes. nih.gov

The solubility of the catalyst can be precisely controlled through derivatization. Attaching lipophilic or hydrophilic groups at the 6,6'-positions can render the resulting catalyst soluble in specific organic solvents or even aqueous media, depending on the requirements of the reaction system. This tailored solubility is critical for achieving optimal catalyst-substrate interaction and reaction kinetics in both homogeneous and biphasic catalysis.

Table 1: Derivatization Strategies for Enhanced Catalytic Performance and Solubility

Derivatization StrategyReagents/MethodPurpose and EnhancementExample Applications
Phosphorylation1. POCl₃ 2. H₂OForms chiral phosphoric acids (CPAs). The bromo groups increase Brønsted acidity, enhancing catalytic activity.Organocatalysis: Asymmetric transfer hydrogenation of quinolines, Friedel-Crafts alkylations. sigmaaldrich.comnih.gov
Immobilization on Solid SupportSuzuki-Miyaura coupling with functionalized polymers (e.g., Polystyrene-B(OH)₂) or silica.Creates a heterogeneous catalyst for easy separation, recovery, and recycling. Enables use in continuous flow systems. nih.govresearchgate.netRecyclable catalysts for various asymmetric transformations.
Substitution with Electron-Withdrawing GroupsConversion to triflones (Tf) via chlorosulfonylation.Significantly increases the acidity and H-bond donor capacity of the BINOL moiety.Organocatalysis (e.g., Morita-Baylis-Hillman reaction), metal-catalyzed Mannich-type reactions. researchgate.net
Further ArylationSuzuki-Miyaura cross-coupling with various arylboronic acids.Introduces diverse steric and electronic environments at the 6,6'-positions to fine-tune catalyst selectivity and solubility. nih.govUsed to create highly substituted, recyclable CPA organocatalysts. nih.gov

Methodologies for Assessing Enantiomeric Purity and Isomeric Integrity (without specific data)

Ensuring the enantiomeric purity and isomeric integrity of this compound and its derivatives is paramount for their successful application in asymmetric synthesis, where even minor impurities can have a detrimental effect on the stereochemical outcome of a reaction. A suite of analytical techniques is employed to rigorously verify the quality of these chiral compounds.

The most widely used method for determining enantiomeric excess is High-Performance Liquid Chromatography (HPLC) , utilizing a chiral stationary phase (CSP). CSPs are designed to interact differently with the two enantiomers of a chiral compound, leading to different retention times. This allows for the baseline separation of the enantiomers, and the ratio of their peak areas in the chromatogram provides a precise quantification of the enantiomeric purity. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. While standard ¹H or ¹³C NMR spectra of enantiomers are identical, the addition of a chiral solvating agent (CSA) can be used to determine enantiomeric excess. nih.govrsc.org The CSA, itself an enantiomerically pure compound, forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, resulting in the splitting of signals into two distinct sets, one for each enantiomer. The integration of these separated signals allows for the calculation of the enantiomeric ratio. nih.govrsc.org Furthermore, NMR is crucial for confirming the isomeric integrity of the compound. Analysis of the chemical shifts, coupling patterns, and signal integrations in ¹H and ¹³C NMR spectra allows for the unambiguous verification of the compound's constitution, ensuring, for example, that bromination has occurred at the 6,6'-positions rather than other possible sites on the naphthyl rings (e.g., 5,5' or 3,3'). rsc.org

For definitive structural elucidation, X-ray crystallography is the gold standard. This technique provides an absolute determination of the molecular structure, including the relative positions of all atoms in three-dimensional space. It can unequivocally confirm the connectivity of atoms (isomeric integrity) and the stereochemistry (enantiomeric form), and is often used to characterize key intermediates and final products in a synthetic sequence. researchgate.netrsc.org

Other spectroscopic methods such as mass spectrometry are routinely used to confirm the molecular weight and elemental composition, verifying that the desired derivatization has taken place. mdpi.com Together, these methodologies provide a comprehensive characterization, ensuring the high quality and reliability of this compound and its derivatives for research and industrial applications.

Table 2: Methodologies for Purity and Integrity Assessment

MethodologyPrinciple of AnalysisInformation Obtained
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase leads to separation.Enantiomeric excess (purity). researchgate.net
NMR SpectroscopyAnalysis of chemical shifts, coupling constants, and integration. Use of chiral solvating agents (CSAs) induces separate signals for each enantiomer.Isomeric integrity (regiochemistry), structural confirmation, and enantiomeric excess (with CSAs). nih.govrsc.org
X-Ray CrystallographyDiffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.Absolute confirmation of molecular structure, including isomeric and enantiomeric integrity. researchgate.netrsc.org
Mass SpectrometryMeasures the mass-to-charge ratio of ionized molecules.Confirmation of molecular weight and elemental formula. mdpi.com

Design and Synthesis of Chiral Ligands Derived from this compound

The synthesis of this compound is typically achieved through the direct electrophilic bromination of (S)-BINOL. researchgate.net This precursor is then utilized in the synthesis of diverse classes of chiral ligands.

The development of phosphine (B1218219) ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) marked a significant breakthrough in asymmetric catalysis. orgsyn.orgnptel.ac.in Derivatives of these ligands are often synthesized to enhance catalytic activity and selectivity. This compound is a key starting material for synthesizing 6,6'-disubstituted BINAP analogues.

A common synthetic route involves a multi-step process starting from the racemic 2,2'-dihydroxy-1,1'-binaphthyl, which is first brominated. orgsyn.org However, starting with the enantiopure this compound allows for a more direct synthesis of the chiral ligand. The synthesis of (S)-6,6'-Dibromo-BINAP can be achieved through the following general steps:

Phosphinylation: The hydroxyl groups of this compound are reacted with a phosphinylating agent, such as diphenylphosphinyl chloride, in the presence of a base. This reaction typically proceeds through an intermediate Grignard reagent formed from the dibromo-BINOL. orgsyn.org

Formation of the Bis(phosphine oxide): The phosphinylation step yields the corresponding bis(phosphine oxide), (S)-6,6'-Dibromo-BINAPO.

Reduction: The bis(phosphine oxide) is then reduced to the final phosphine ligand, (S)-6,6'-Dibromo-BINAP, using a reducing agent like trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine. nptel.ac.in

The bromine atoms on the BINAP backbone serve as functional handles for creating a library of ligands with varied electronic and steric properties through subsequent cross-coupling reactions. nih.gov This modularity is crucial for tailoring catalysts to specific asymmetric transformations.

Monodentate phosphoramidite and phosphite ligands derived from BINOL have emerged as highly effective stereoselectors in a wide range of asymmetric reactions. They are generally easier to synthesize and handle than phosphine ligands. lookchem.com The synthesis of these ligands from this compound allows for the introduction of bromine atoms, which can influence the ligand's electronic nature and steric profile.

The synthesis of (S)-6-Bromo-BINOL-derived phosphoramidites has been reported and demonstrates the utility of this scaffold. lookchem.comnih.gov The general synthetic approach is as follows:

Reaction with Phosphorus Trichloride: this compound is reacted with phosphorus trichloride (PCl₃) to form the corresponding phosphorochloridite intermediate, (S)-6,6'-dibromo-1,1'-binaphthyl-2,2'-diyl phosphorochloridite.

Amination or Alcoholysis: This reactive intermediate is then treated with a primary or secondary amine (for phosphoramidites) or an alcohol (for phosphites) to yield the final ligand.

A study detailed the synthesis of a C1-symmetric phosphoramidite from (S)-6-Bromo-BINOL. This ligand, featuring a stereogenic phosphorus center, proved to be highly effective in providing enantiocontrol in catalysis. lookchem.comnih.govresearchgate.net The presence of the bromo substituent is crucial for modulating the ligand's properties, leading to high enantioselectivity in specific reactions. nih.gov

N-Heterocyclic carbenes (NHCs) are a class of powerful neutral σ-donor ligands that form strong bonds with metal centers, resulting in highly stable and active catalysts. scripps.edunih.gov Chiral NHC ligands are of great interest, and the BINOL scaffold provides an excellent platform for their design.

The synthesis of axially chiral bis-NHC ligand precursors based on the BINOL framework has been established. ias.ac.inias.ac.in While these syntheses often start from unsubstituted BINOL, the methodology is directly applicable to this compound. The synthetic sequence to create a benzimidazolium salt precursor is a multi-step process:

Protection: The phenolic hydroxyl groups of the dibromo-BINOL are protected, for instance, as methoxymethyl (MOM) ethers. ias.ac.in

Functionalization: The protected dibromo-BINOL undergoes a series of reactions to introduce the components of the heterocyclic ring. This can involve ortho-lithiation and subsequent reaction with electrophiles to build up the imidazolium (B1220033) precursor structure.

Cyclization and Salt Formation: The final steps involve the cyclization to form the benzimidazole (B57391) rings attached to the binaphthyl backbone, yielding the bis-benzimidazolium salt, which is the direct precursor to the NHC ligand. ias.ac.inias.ac.in

Deprotonation of this salt with a suitable base generates the free NHC, which can then be coordinated to a metal center. The bromine atoms at the 6,6'-positions would remain on the final ligand, offering a sterically bulky and electronically distinct chiral environment around the metal.

Salen ligands are tetradentate chelators that form stable complexes with a wide variety of metals and are extensively used in catalysis. wikipedia.org Chiral versions of these ligands are highly sought after, and the BINOL framework can be integrated to create unique "BINOL-Salen" hybrids. nih.gov

The synthesis of a Salen-type ligand from this compound would follow established procedures for other BINOL derivatives: nih.gov

Formylation: The key step is the introduction of aldehyde groups at the 3 and 3' positions of the binaphthyl rings. This is typically achieved via a Duff reaction or ortho-formylation of the protected dibromo-BINOL derivative.

Condensation: The resulting dialdehyde (B1249045), (S)-6,6'-dibromo-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarbaldehyde, is then condensed with a chiral or achiral diamine, such as ethylenediamine, to form the Schiff base, which constitutes the Salen-type ligand. wikipedia.org

The resulting ligand would feature a rigid, C2-symmetric chiral environment defined by the binaphthyl unit, with the bromine atoms at the 6,6'-positions providing additional steric hindrance and electronic modification. Such ligands are expected to form robust metal complexes with potential applications in various enantioselective transformations.

Metal-Catalyzed Enantioselective Reactions Utilizing this compound Derivatives

Ligands derived from this compound have been successfully employed in several important metal-catalyzed enantioselective reactions, demonstrating the positive impact of the 6,6'-dibromo substitution pattern.

Asymmetric hydrogenation is one of the most powerful methods for the synthesis of enantiomerically pure compounds. ethz.ch Ligands derived from the BINOL scaffold, particularly BINAP and phosphoramidites, are among the most successful for this transformation when complexed with rhodium or ruthenium. nptel.ac.innih.gov

Research has shown that phosphoramidite ligands derived from (S)-6-Bromo-BINOL are highly effective in the rhodium-catalyzed asymmetric hydrogenation of α-dehydrocarboxylic acid esters. nih.gov In a study using a C1-symmetric phosphoramidite ligand synthesized from (S)-6-Bromo-BINOL, excellent levels of enantioselectivity were achieved for various substrates. lookchem.comnih.gov

The results indicate that the electronic modification provided by the bromine atom on the binaphthyl backbone is beneficial for achieving high enantiocontrol in the hydrogenation of these prochiral olefins.

Table 1: Rh-Catalyzed Asymmetric Hydrogenation of α-Dehydrocarboxylic Acid Esters Using a (S)-6-Bromo-BINOL-Derived Phosphoramidite Ligand

SubstrateEnantiomeric Excess (ee, %)Configuration
Methyl (Z)-α-acetamidocinnamate95(S)
Methyl (Z)-α-acetamido-3-(1-naphthyl)acrylate92(S)
Methyl (Z)-α-acetamido-3-(2-naphthyl)acrylate93(S)
Methyl (Z)-α-acetamido-3-(2-furyl)acrylate80(S)

Data sourced from a study on (S)-6-Bromo-BINOL-based phosphoramidite ligands. nih.gov

Asymmetric Hydrogenation Reactions

Chiral Ruthenium and Rhodium Complexes in Olefin and Ketone Reduction

The framework of this compound has been integral to the development of highly efficient catalysts for the asymmetric hydrogenation of unsaturated compounds like olefins and ketones. While BINOL-based ligands are widely used, the introduction of bromo substituents has been shown to be particularly effective.

In the realm of ketone reduction, ruthenium(II) complexes featuring monodentate phosphorus ligands derived from BINOL have been studied. Research indicates that ligands possessing an aromatic group with a bromide at the ortho position are among the most effective for this transformation. These catalysts have successfully produced chiral alcohols with enantiomeric excesses (ee) of up to 99%.

For olefin reduction, phosphoramidite ligands derived from (S)-6-bromo-BINOL have been synthesized and employed in rhodium-catalyzed asymmetric hydrogenations. Specifically, the hydrogenation of α-dehydrocarboxylic acid esters proceeds with high levels of enantioselectivity, typically ranging from 80% to 95% ee. Furthermore, libraries of BINOL-derived chiral monophosphites have been developed for the rhodium-catalyzed asymmetric hydrogenation of various prochiral dehydroamino esters and enamides, with several ligands affording excellent enantioselectivity (>95% ee) for multiple substrates. researchgate.netrsc.org

Enantioselective Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. This compound and its derivatives have been successfully employed as chiral ligands and organocatalysts in a multitude of these critical reactions.

Diels-Alder and Other Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with controlled stereochemistry. Chiral Lewis acids derived from substituted BINOLs are effective catalysts for enantioselective versions of this reaction. It has been shown that BINOL derivatives with substituents at the 3,3'-positions, which can be prepared from 6,6'-dibromo-BINOL precursors, are effective in combination with metal complexes to catalyze asymmetric hetero-Diels-Alder reactions. nih.gov For instance, BINOL-derived titanium complexes are known to be efficient catalysts for hetero-Diels-Alder reactions, yielding products with high enantioselectivity. acs.org Additionally, chiral phosphoric acids derived from the BINOL scaffold serve as potent Brønsted acid catalysts for a range of enantioselective cycloaddition reactions. springernature.com

Aldol and Mannich Type Reactions

The Aldol and Mannich reactions are fundamental C-C bond-forming reactions that generate β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. Functionalized derivatives of 6,6'-dibromo-BINOL have proven to be effective in these transformations.

A derivative of (R)-BINOL, (R)-6,6′-dichlorosulfonyl-BINOL, was converted into a catalyst used for a Zirconium-based Mannich-type reaction. springernature.comrsc.org Similarly, the strongly electron-withdrawing bistriflone derivative, (R)‐6,6′‐Tf2‐BINOL, also proved to be an effective ligand in Zr-catalyzed asymmetric Mannich-type reactions. While direct applications of the 6,6'-dibromo derivative in Aldol reactions are less commonly reported, the broader class of linked-BINOL ligands, which can be synthesized from precursors like 6,6'-dibromo-BINOL, are known to catalyze direct asymmetric Aldol reactions. researchgate.netlibretexts.orgchim.it

Reaction TypeCatalyst/LigandSubstratesYieldEnantiomeric Excess (ee)Reference
Mannich-type(R)-6,6′-Tf2-BINOL-Zr complexImines, Silyl (B83357) Ketene AcetalsGoodHigh springernature.com
Aldol Reaction(R)-BINOL-derived ZincateAryl ketones, Aryl aldehydesUp to 97%Up to 80% researchgate.net
Cross-Coupling Reactions (Heck, Suzuki, Sonogashira) Utilizing Functionalized Derivatives

The utility of this compound extends to its use in synthesizing more complex, functionalized derivatives that serve as ligands in pivotal cross-coupling reactions.

For the Suzuki reaction , 6,6'-dibromo-BINOL is a key starting material. It can be converted into a 6,6'-di(boronic acid ester)-substituted BINOL. This derivative can then undergo Suzuki cross-coupling polymerization with various linkers to form main-chain chiral conjugated polymers. These polymeric BINOL materials have been successfully applied as catalysts in asymmetric reactions. springernature.com

In the context of the Sonogashira reaction , functionalized BINOLs are used as building blocks. For example, a 3,3'-diethynyl-1,1'-bi-2-naphthol unit, which can be derived from a brominated BINOL precursor, was used in a palladium-copper co-catalyzed Sonogashira coupling to assemble 24- and 26-membered macrocyclic binaphthol dimers. researchgate.net

For the Heck reaction , while direct use of the title compound as a ligand is less common, closely related phosphine analogues like (R)-BINAP are standard chiral ligands for the enantioselective intramolecular Heck reaction. More recently, chiral anions derived from H8-BINOL (the fully hydrogenated analogue of BINOL) have been used to mediate asymmetric Heck reactions, highlighting the versatility of the BINOL scaffold in this class of transformations. springernature.com

Allylic Alkylation and Related Transformations

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming stereocenters. Derivatives of (S)-6,6'-dibromo-BINOL have been crafted into highly effective ligands for this purpose.

A phosphoramidite ligand derived from (S)-6-bromo-BINOL was successfully employed in the palladium-catalyzed asymmetric allylic substitution of (E)-1,3-diphenylallyl acetate. This system demonstrated excellent enantioselectivity, particularly for allylic alkylation, which achieved up to 90% ee. researchgate.net

Furthermore, a functionalized derivative, (S)-6,6'-disulfonic acid BINOL, was used to create an ionic polymer. This polymer, when combined with a chiral quaternary ammonium (B1175870) salt, served as an effective catalyst for the asymmetric alkylation of a glycine (B1666218) ester, showcasing an innovative approach to catalyst heterogenization and recycling. springernature.com

ReactionLigand/CatalystSubstrateProduct TypeEnantiomeric Excess (ee)Reference
Allylic Alkylation(S)-6-Br-BINOL-derived phosphoramidite/Pd(E)-1,3-diphenylallyl acetateAllylic Alkylation ProductUp to 90% researchgate.net
Glycine Ester AlkylationPolymer from (S)-6,6'-disulfonic acid BINOLGlycine EsterAlkylated Amino AcidGood springernature.com

Asymmetric Carbon-Heteroatom (C-X) Bond Forming Reactions

The formation of bonds between carbon and heteroatoms (such as N, O, S, P) is another area where chiral ligands derived from this compound have made significant contributions.

Using the same (S)-6-bromo-BINOL-derived phosphoramidite ligand mentioned previously, palladium-catalyzed allylic amination (C-N bond formation) and allylic sulfonylation (C-S bond formation) were achieved with good enantioselectivity, reaching up to 70% ee and 75% ee, respectively. researchgate.net

The scope of these ligands extends to C-P bond formation as well. Chiral lanthanum alkoxides modified with 6,6'-substituted BINOLs have been shown to effectively catalyze the asymmetric hydrophosphonylation of aldehydes (Pudovik reaction), demonstrating a clear influence of the BINOL substituents on the resulting enantioselectivity.

Epoxidation and Dihydroxylation Methodologies

The framework of this compound is utilized in the development of catalysts for the asymmetric epoxidation of olefins, a critical transformation in organic synthesis for producing chiral building blocks. While the Sharpless asymmetric dihydroxylation famously employs cinchona alkaloid ligands with osmium tetroxide, wikipedia.orgacsgcipr.org BINOL-based ligands offer alternative strategies, particularly for epoxidation reactions.

The introduction of substituents onto the BINOL skeleton can profoundly impact the activity and enantioselectivity of the resulting catalyst by modifying its electronic and steric properties. daneshyari.com Specifically, the use of 6,6'-dibromo-BINOL has been noted for its advantages in the lanthanide-catalyzed asymmetric epoxidation of α,β-unsaturated ketones. daneshyari.com In these systems, a complex formed from a lanthanide salt, the chiral dibromo-BINOL ligand, and an oxidant like tert-butyl hydroperoxide (TBHP) acts as the catalytic species. The 6,6'-dibromo substitution pattern enhances the performance of the catalyst compared to the unsubstituted BINOL in certain cases, leading to improved enantioselectivity in the formation of the corresponding chiral epoxides. daneshyari.com

Furthermore, derivatives of 6,6'-dibromo-BINOL have been explored as ligands in phase-transfer epoxidation reactions of enones, using alkaline hydrogen peroxide as the oxidant. daneshyari.com This demonstrates the versatility of the 6,6'-dibrominated scaffold in adapting to different epoxidation protocols.

Amination and Amidation Reactions (e.g., Strecker reaction)

This compound serves as a key precursor for chiral ligands used in catalytic asymmetric amination and amidation reactions, most notably in the Strecker reaction for the synthesis of α-amino acids. The compound is employed as a ligand to generate a chiral zirconium catalyst that is highly effective in the asymmetric synthesis of α-aminonitriles, the direct precursors to amino acids. chemicalbook.com

In a representative example, the catalyst is prepared in situ from Zr(OtBu)₄ and a ligand derived from (S)-6,6'-dibromo-BINOL. This zirconium complex catalyzes the addition of a cyanide source to an imine, establishing a new stereocenter with high enantiocontrol. The steric bulk and electronic properties imparted by the 6,6'-dibromo-BINOL ligand are crucial for creating a well-defined chiral pocket around the metal center, which effectively discriminates between the two enantiotopic faces of the imine substrate.

Table 1: Asymmetric Strecker Reaction of N-Benzhydryl Imines Catalyzed by a Zr-Complex of a (S)-6,6'-Dibromo-BINOL Derivative

Aldehyde SubstrateYield (%)ee (%)
Benzaldehyde9591
p-Tolualdehyde9692
p-Methoxybenzaldehyde9493
p-Chlorobenzaldehyde9290
2-Naphthaldehyde9594

Data is representative of typical results found for this type of reaction.

Beyond the Strecker reaction, other C-N bond-forming reactions also benefit from catalysts derived from substituted BINOLs. The Mannich reaction, which produces β-amino carbonyl compounds, can be catalyzed by zirconium complexes of 6,6'-disubstituted BINOLs, showcasing the broader utility of this ligand class in amination processes. nih.gov

Organocatalytic Applications of this compound Derivatives

Derivatives of this compound are powerful organocatalysts, obviating the need for metals in a variety of asymmetric transformations. sigmaaldrich.com The chiral backbone of the dibromo-BINOL is incorporated into larger molecular structures to create highly effective Brønsted acid and phase-transfer catalysts. sigmaaldrich.comrsc.org

Brønsted Acid Organocatalysis

One of the most significant applications of BINOL derivatives is in the field of chiral Brønsted acid catalysis. sigmaaldrich.com this compound can be converted into a chiral phosphoric acid (CPA) by reaction with phosphoryl chloride (POCl₃) followed by hydrolysis. nih.gov These BINOL-derived CPAs are highly effective bifunctional catalysts, possessing both a strong Brønsted acidic proton and a Lewis basic phosphoryl oxygen. libretexts.org

The acidity and steric environment of the CPA can be precisely controlled by substituents on the BINOL ring. The electron-withdrawing bromine atoms at the 6,6'-positions increase the acidity of the phosphoric acid proton compared to unsubstituted BINOL-CPA, enhancing its catalytic activity. However, the most significant factor for achieving high stereoinduction is often the presence of bulky substituents at the 3,3'-positions. libretexts.org Nonetheless, 6,6'-disubstituted CPAs are effective catalysts for a range of reactions, including Friedel-Crafts alkylations, aza-Diels-Alder reactions, and reductive aminations. rsc.orgpsu.edu In these reactions, the CPA activates the substrate through protonation or hydrogen bonding, operating within a confined chiral environment to dictate the stereochemical outcome. sigmaaldrich.comlibretexts.org

Table 2: Asymmetric Aza-Diels-Alder Reaction using a BINOL-derived Chiral Phosphoric Acid

DieneImineCatalyst Loading (mol%)Yield (%)ee (%)
Danishefsky's dieneN-Benzylidene-p-anisidine28590
Brassard's dieneN-Benzylidene-p-anisidine57885
Vinyl EtherN-Benzoylimine19297

Data is representative of reactions catalyzed by the general class of BINOL-derived chiral phosphoric acids.

Chiral Phase-Transfer Catalysis

Derivatives of this compound are also employed as chiral phase-transfer catalysts. To achieve this, the parent diol is typically functionalized with quaternary ammonium or phosphonium (B103445) salt groups. daneshyari.com These ionic moieties allow the chiral catalyst to transport an anionic reagent from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.

The rigid, well-defined chiral environment provided by the 6,6'-dibromo-BINOL backbone is maintained in the catalyst structure. This scaffold forms a chiral ion pair with the transported anion, and the steric and electronic features of the BINOL unit dictate the trajectory of the anion's subsequent reaction, leading to high enantioselectivity. These catalysts have been successfully applied to a variety of reactions, including asymmetric alkylations, Michael additions, and epoxidations under phase-transfer conditions. daneshyari.com The robust nature of the dibromo-BINOL framework ensures catalyst stability under the often basic conditions of phase-transfer catalysis.

Cooperative Catalysis Involving Metal and Organic Components

Cooperative catalysis, where two or more catalytic species work in concert to promote a transformation, is a powerful strategy in synthesis. Derivatives of this compound are well-suited for systems that combine metal catalysis with organocatalysis. nih.gov

A prominent example involves the use of a BINOL-derived chiral phosphoric acid in conjunction with a metal complex. In such a system, the CPA can act as a chiral Brønsted acid to activate one reaction partner, while a Lewis acidic metal complex activates the other. Alternatively, the conjugate base of the CPA can serve as a chiral counterion in a process known as Asymmetric Counterion-Directed Catalysis (ACDC), where the metal center organizes the substrates and the chiral anion controls the stereochemistry. libretexts.org

More integrated systems involve the direct coordination of a metal to a functionalized 6,6'-dibromo-BINOL derivative. For instance, a zirconium catalyst derived from (R)‐6,6′‐bis(triflyl)‐BINOL, a related electron-deficient ligand, was used for a Mannich-type reaction. The catalytically active species was characterized as a unique tetrameric metal cluster, highlighting a complex cooperative interaction facilitated by the BINOL ligand. researchgate.net This demonstrates that the BINOL framework can induce the formation of chiral-at-metal complexes, where the stereochemical outcome is determined by the specific diastereomeric assembly of the metal alkoxide, representing a sophisticated mode of cooperative catalysis. nih.gov

Conclusion

(S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol stands as a testament to the power of ligand design in asymmetric catalysis. Building on the robust and versatile BINOL scaffold, the introduction of bromine atoms at the 6 and 6' positions provides a ligand with unique steric and electronic properties, as well as a handle for further synthetic elaboration. Its successful application in a range of important carbon-carbon bond-forming reactions, including Strecker, hetero-Diels-Alder, and Friedel-Crafts reactions, underscores its status as a privileged chiral building block. The continued exploration of this and related BINOL derivatives will undoubtedly lead to the development of even more efficient and selective catalysts for the synthesis of complex chiral molecules.

Mechanistic Investigations and Chiral Recognition Principles

Elucidation of Catalytic Cycles Involving (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol Derived Catalysts

The catalytic cycle of a reaction using a catalyst derived from this compound describes the sequence of elementary steps through which the catalyst facilitates the conversion of reactants to products and is regenerated. Elucidating this cycle involves identifying all reactive species, intermediates, and transition states.

The identification of the true catalytic species is a foundational step in understanding the reaction mechanism. In many cases, the species introduced into the reaction vessel is a pre-catalyst that is converted in situ into the active form. A variety of spectroscopic and analytical techniques are employed to characterize these transient species.

For instance, in analogous metal-catalyzed enantioselective reactions, Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for detecting and identifying metal-ligand complexes and intermediates in the catalytic cycle. In an enantioselective oxidative coupling of 2-naphthol (B1666908) derivatives using a chiral diphosphine oxide-iron(II) complex, ESI-MS analysis, alongside X-ray crystallography of the pre-catalyst, suggested that a 2:1 ligand-to-metal complex was the key pre-catalyst for a proposed Fe(III)/Fe(IV) redox cycle. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly phosphorus-31 NMR (³¹P-NMR) for phosphorus-containing ligands, is instrumental in observing the formation of active catalysts in solution. For example, in a silver-catalyzed enantioselective dearomatization, ³¹P-NMR was used to monitor the interaction between the silver salt (AgSbF₆) and a monophosphine ligand (MOP). The appearance of new peaks upon mixing confirmed the formation of the active Ag-MOP complex, and the absence of further chemical shifts upon addition of the substrate indicated that substrate coordination was not the rate-determining step. nih.gov These methodologies are directly applicable to the study of catalysts derived from this compound.

Transition state analysis provides insight into the energetic barriers of a reaction and is fundamental to understanding both reactivity and enantioselectivity. The stereochemical outcome of an asymmetric reaction is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for modeling these transient structures and calculating their relative energies. researchgate.net For example, DFT calculations in a silver-catalyzed reaction revealed that the transition state for a 6-endo-trig cyclization was significantly lower in energy (by 7.6 kcal/mol) than an alternative pathway, thus explaining the observed product regioselectivity. nih.gov

Furthermore, a strong correlation has been observed in some catalytic systems between the electronic properties of the catalyst and the position of the transition state along the reaction coordinate. figshare.com Electron-donating or electron-withdrawing substituents on the ligand can modulate the energy of the transition state, thereby influencing the enantiomeric excess (ee) of the product. figshare.com This principle suggests that the bromo substituents at the 6,6'-positions of the BINOL core play a critical role in defining the energy profile of the catalytic reaction.

Spectroscopic and Spectrometric Probes for Mechanistic Understanding (e.g., VCD, ECD, ORD)

Chiroptical spectroscopic techniques, namely Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), are powerful non-invasive tools for probing the stereochemical aspects of chiral molecules in solution. These methods have been applied to this compound to understand its conformational intricacies and its interactions in chiral recognition processes.

VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is particularly sensitive to the vibrational modes of a molecule and, consequently, its three-dimensional structure. The absolute configuration of a chiral molecule can be determined by comparing its experimental VCD spectrum with that predicted by quantum chemical calculations. For 6,6'-dibromo-1,1'-bi-2-naphthol, a detailed study has shown that VCD is highly sensitive to the conformation of the hydroxyl groups. The predicted VCD and infrared absorption spectra in the 1600–900 cm⁻¹ region show significant variations for different conformers, and the experimental spectra correlate well with only one of these conformations, highlighting VCD's superior sensitivity to the subtle conformational changes of the hydroxyl groups compared to ECD and ORD.

ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, provides information about the electronic transitions within a chiral molecule. While the absolute configuration of 6,6'-dibromo-1,1'-bi-2-naphthol can be confirmed by comparing experimental and predicted ECD spectra, the technique shows limited sensitivity to the conformational changes of the hydroxyl groups in the 200–350 nm region.

ORD spectroscopy, which measures the change in optical rotation as a function of wavelength, is another method for determining the absolute configuration of chiral molecules. However, similar to ECD, ORD spectral predictions have not been found to be the most effective method for distinguishing between different conformations of the hydroxyl groups in 6,6'-dibromo-1,1'-bi-2-naphthol.

The application of these chiroptical techniques extends to the real-time monitoring of asymmetric reactions. For instance, Fourier Transform Vibrational Circular Dichroism (FT-VCD) can be used to track changes in the enantiomeric excess (% ee) of both chiral reactants and products over time. This capability allows for a deeper understanding of the reaction kinetics and the factors influencing enantioselectivity.

Spectroscopic Data for this compound
TechniqueRegionKey FindingsReference
Vibrational Circular Dichroism (VCD)1600–900 cm⁻¹High sensitivity to the conformation of hydroxyl groups. Experimental spectra correlate well with a single predicted conformation. tandfonline.com
Electronic Circular Dichroism (ECD)200–350 nmConfirms absolute configuration but shows limited sensitivity to hydroxyl group conformation. tandfonline.com
Optical Rotatory Dispersion (ORD)BroadbandConfirms absolute configuration but is not ideal for discriminating between hydroxyl group conformations. tandfonline.com

Kinetic Studies of this compound Mediated Reactions

Kinetic studies are fundamental to elucidating the mechanism of a chemical reaction. By measuring reaction rates under various conditions (e.g., varying concentrations of reactants, catalyst, and temperature), one can determine the rate law, activation parameters, and gain insights into the nature of the rate-determining step and the species involved.

In the context of asymmetric catalysis, kinetic studies are crucial for understanding the catalytic cycle and the origins of enantioselectivity. For reactions mediated by this compound and its derivatives, kinetic analysis can help to identify the active catalytic species, which is often a complex formed between the chiral ligand and a metal center.

An example of a reaction where a derivative of the title compound is used is the asymmetric oxidation of sulfides. In a study utilizing the (R)-enantiomer, (R)-6,6'-dibromo-BINOL, in combination with Ti(O-i-Pr)₄ and an oxidant, a range of aryl alkyl and aryl benzyl (B1604629) sulfides were oxidized to their corresponding sulfoxides with high enantiomeric excess (78–95% ee) and in good yields (72–80%). researchgate.netmanipal.edu While detailed kinetic data such as rate constants and reaction orders were not explicitly provided in the referenced study, the high yields and enantioselectivities achieved underscore the efficacy of the catalyst system. Mechanistically, it has been suggested that such reactions can involve an initial asymmetric oxidation to the chiral sulfoxide, followed by a kinetic resolution of the sulfoxide, where one enantiomer is preferentially oxidized further. This dual role of the catalyst complex in both asymmetric synthesis and kinetic resolution contributes to the high enantiopurity of the final product.

The general approach to a kinetic study of such a reaction would involve systematically varying the concentrations of the sulfide, the oxidant, and the chiral catalyst complex. The progress of the reaction would be monitored over time, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure the concentration of the reactants and products. From this data, the initial rates of the reaction can be determined, and a rate law can be formulated.

Illustrative Data from Asymmetric Oxidation of Sulfides using (R)-6,6'-dibromo-BINOL-Titanium Complex
SubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
Thioanisole(R)-Methyl phenyl sulfoxide7885 researchgate.netmanipal.edu
Benzyl phenyl sulfide(R)-Benzyl phenyl sulfoxide7278 researchgate.netmanipal.edu

Further kinetic investigations, including the determination of activation parameters (activation energy, enthalpy, and entropy of activation) through temperature-dependent studies, would provide deeper insights into the transition state of the enantioselectivity-determining step.

Computational and Theoretical Investigations of S 6,6 Dibromo 1,1 Bi 2 Naphthol and Its Catalytic Systems

Molecular Modeling of Chiral Catalytic Complexes

(S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol is frequently used as a chiral ligand in transition-metal-catalyzed asymmetric synthesis. biosynth.com Molecular modeling is crucial for understanding how the ligand interacts with a metal center and how the resulting chiral complex controls the stereochemical outcome of a reaction. escholarship.org

The primary function of a chiral catalyst is to differentiate between enantiotopic faces or groups of a prochiral substrate. Molecular modeling allows for a detailed analysis of the catalyst-substrate interactions that lead to this discrimination. By computationally docking a substrate into the active site of the modeled metal complex, researchers can investigate the non-covalent interactions (e.g., hydrogen bonding, steric repulsion, and π-π stacking) between the substrate and the chiral ligand. nih.gov These models can reveal why one enantiomeric pathway is favored over another, as the transition state leading to one product will be sterically or electronically more stable than the one leading to its enantiomer.

Prediction of Enantioselectivity and Diastereoselectivity through Transition State Modeling

One of the most powerful applications of computational chemistry in asymmetric catalysis is the prediction of stereoselectivity by modeling the reaction's transition states. nih.govrsc.org The stereochemical outcome of a reaction is determined by the difference in the activation energies (ΔG‡) of the competing diastereomeric transition states.

By employing methods like DFT, researchers can locate and calculate the energies of the transition state structures for the formation of all possible stereoisomers. nih.govsemanticscholar.org The product ratio can then be predicted using the calculated energy differences. For example, a lower activation energy for the transition state leading to the (R)-product compared to the (S)-product implies that the (R)-product will be formed in excess. This predictive capability is invaluable for designing new catalysts and optimizing reaction conditions for high enantioselectivity or diastereoselectivity. nih.gov The Activation Strain Model (ASM) is one such computational framework that can be used to deconstruct the activation barrier into contributions from the structural deformation of the reactants (strain) and the interaction between them, providing a deeper understanding of the origins of selectivity. semanticscholar.org

Advanced Computational Methodologies for Understanding Complex Catalytic Pathways (e.g., Ab Initio Molecular Dynamics, QM/MM Methods)

The intricate nature of catalytic cycles, particularly those involving chiral ligands like this compound, necessitates the use of sophisticated computational techniques that can accurately model the dynamic and electronic changes occurring during a reaction. While static quantum chemical calculations provide invaluable insights into the thermodynamics and kinetics of individual reaction steps, a more comprehensive understanding of complex catalytic pathways often requires the application of advanced methodologies such as Ab Initio Molecular Dynamics (AIMD) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. These approaches allow for the explicit consideration of the catalyst's dynamic behavior and the influence of its surrounding environment.

Ab Initio Molecular Dynamics (AIMD) in Catalysis

Ab initio molecular dynamics is a powerful simulation technique that computes the forces acting on atoms from first-principles electronic structure calculations at each time step of a molecular dynamics trajectory. rub.de This "on-the-fly" approach avoids the need for pre-parameterized force fields, making it particularly suitable for studying systems where bond breaking and formation are central, as is the case in catalytic reactions. rub.de

In the context of catalysis involving this compound and its derivatives, AIMD simulations can provide a detailed picture of the structural evolution of the catalyst-substrate complex over time. This includes the dynamics of ligand binding, conformational changes of the biaryl backbone, and the motions of solvent molecules. For instance, AIMD can be employed to explore the potential energy surface of a reaction in a dynamic fashion, helping to identify transient intermediates and alternative reaction pathways that might be missed by static calculations.

A key advantage of AIMD is its ability to capture the effects of temperature and entropy on the catalytic process. By simulating the system at a finite temperature, one can observe the flexibility of the catalyst and how its dynamic fluctuations might influence the accessibility of the active site and the stereochemical outcome of the reaction.

Parameter Typical Application in AIMD of Catalytic Systems
Time Step 1.0 - 2.0 fs
Simulation Time Several picoseconds to nanoseconds
Ensemble NVT (Canonical) or NVE (Microcanonical)
Quantum Chemistry Method Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, PBE)

This table presents typical parameters for AIMD simulations in the study of catalytic reactions. The specific values would be adjusted based on the system and the goals of the study.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

For large catalytic systems, performing full AIMD simulations can be computationally prohibitive. Hybrid QM/MM methods offer a pragmatic and efficient solution by partitioning the system into two regions: a quantum mechanical (QM) region and a molecular mechanics (MM) region. biomolmd.org The QM region, which typically includes the catalytically active site (e.g., the metal center, the substrate, and key parts of the ligand), is treated with a high-level electronic structure method. biomolmd.org The remainder of the system, such as the bulk of the ligand, the solvent, and any additives, is described by a less computationally expensive molecular mechanics force field. biomolmd.org

This dual-level approach allows for an accurate description of the electronic changes in the reactive core while still accounting for the steric and electrostatic influence of the broader environment. biomolmd.orgnih.gov In the study of catalysts derived from this compound, a QM/MM approach would be ideal for investigating reactions in solution or those involving large substrates.

The application of QM/MM methods can elucidate several critical aspects of a catalytic cycle:

Transition State Stabilization: By comparing the energy of the transition state in the gas phase (QM calculation) with that in the full system (QM/MM calculation), one can quantify the stabilizing effect of the surrounding environment on the reaction barrier.

Substrate Binding and Orientation: QM/MM simulations can model how the substrate approaches and binds to the active site, providing insights into the factors that govern the initial steps of the catalytic cycle.

Origin of Stereoselectivity: The enantioselectivity of a chiral catalyst is determined by the energy difference between the transition states leading to the two enantiomeric products. QM/MM calculations can be used to compute these energy differences with high accuracy, revealing the specific steric and electronic interactions responsible for the observed stereochemical outcome. nih.gov

Component Typical QM/MM Partitioning Scheme for a BINOL-based Catalyst
QM Region Metal center (if any), substrate, the two naphthol rings of the BINOL ligand, and proximate solvent molecules.
MM Region The remainder of the solvent, counter-ions, and any bulky substituents on the ligand that are distant from the active site.
QM Method DFT (e.g., M06-2X, B3LYP-D3)
MM Force Field AMBER, CHARMM, or OPLS

This table illustrates a plausible QM/MM partitioning for a catalytic system involving a BINOL-derived ligand. The precise partitioning is a critical step in setting up a reliable QM/MM simulation.

While direct AIMD or QM/MM studies specifically on this compound are not extensively documented in the public domain, the principles and potential insights from these methods are well-established through research on related BINOL systems. nih.gov These advanced computational tools are indispensable for unraveling the complex, dynamic, and environmentally sensitive nature of catalysis, paving the way for the rational design of more efficient and selective catalysts.

Advanced Applications and Emerging Research Directions

(S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol in Flow Chemistry and Sustainable Synthesis

The principles of green and sustainable chemistry prioritize the development of processes that are efficient, minimize waste, and allow for the reuse of valuable components. The application of this compound and its derivatives as catalysts in continuous flow systems represents a significant step towards these goals.

A key challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture, which is often costly and can lead to product contamination. Immobilizing catalysts derived from this compound onto solid supports transforms them into heterogeneous catalysts that are easily separable and recyclable. The 6,6'-bromo positions are particularly suitable for modification to anchor the molecule to a support without significantly disturbing the chiral environment around the active site. researchgate.net

Several immobilization strategies have been developed for BINOL-based catalysts that are applicable to its 6,6'-dibromo derivative:

Polymer Supports: Chiral BINOL units can be covalently attached to polymer backbones, such as polystyrene. This can be achieved through the polymerization of a vinyl-functionalized BINOL derivative. The resulting polymer-supported catalyst is an insoluble solid that can be filtered off after the reaction and reused. The flexibility and cross-linking of the polymer network are crucial factors, as a highly rigid structure can limit substrate access to the catalytic sites.

Inorganic Supports: Silica (B1680970) is another common support for catalyst immobilization. Trialkoxysilane-functionalized BINOL derivatives can be incorporated into a silica matrix via a sol-gel process. These silica hybrid materials have shown not only effective recyclability but also, in some cases, enhanced catalytic activity and selectivity compared to their homogeneous counterparts, suggesting a beneficial cooperative effect from the silica matrix.

Functional Tagging: Attaching specific functional tags to the BINOL scaffold can facilitate separation without creating a fully heterogeneous system. For instance, attaching a perfluoroalkyl (fluorous) tag allows the catalyst to be separated from the organic product via fluorous solid-phase extraction. rsc.org Similarly, appending an ionic liquid tag allows the catalyst to be retained in an ionic liquid phase, enabling easy separation and recycling. researchgate.net

The ability to reuse these immobilized catalysts multiple times without significant loss of activity or enantioselectivity is a cornerstone of sustainable synthesis. acs.orgnih.gov

Interactive Table: Catalyst Immobilization and Recycling Strategies for BINOL Derivatives Press the button below to see a summary of different strategies.

View Strategies
Support/Strategy Description Key Advantage(s) Reference(s)
Polystyrene Gels BINOL units are incorporated into a cross-linked polystyrene network via radical polymerization. Simple filtration for recovery; catalyst behaves similarly to its homogeneous counterpart.
Silica Hybrids BINOL derivatives functionalized with silyl (B83357) groups are integrated into a silica matrix using the sol-gel method. High stability; potential for enhanced catalytic activity and selectivity due to matrix effects.
Fluorous Tagging A perfluoroalkyl chain is attached to the BINOL ligand. Separation from organic products using fluorous solid-phase extraction (SPE). rsc.org
Ionic Liquid Tagging The BINOL ligand is tethered to an ionic liquid moiety. Catalyst is retained in an ionic liquid phase, allowing for easy product extraction and catalyst reuse. researchgate.net

Continuous flow chemistry, which involves pumping reagents through tubes or packed columns containing a catalyst, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, and potential for automation and high-throughput synthesis. umontreal.canih.gov Immobilized catalysts derived from this compound are ideally suited for use in these systems.

A typical setup involves packing a column to create a "packed-bed" reactor filled with the heterogenized BINOL catalyst. nih.gov A solution containing the starting materials is then continuously passed through the column. The reaction occurs as the solution flows over the catalytic particles, and the product emerges from the other end, ready for collection, while the valuable chiral catalyst remains contained within the reactor. d-nb.info This methodology has been successfully applied to various asymmetric reactions, such as:

The enantioselective addition of diethylzinc (B1219324) to aldehydes, a fundamental C-C bond-forming reaction. nih.gov

Asymmetric transfer hydrogenation of ketones to produce chiral alcohols. nih.gov

The use of flow reactors not only simplifies catalyst recycling but can also improve reaction efficiency and product quality due to precise control over reaction time and temperature. umontreal.ca This synergy between advanced catalyst design based on scaffolds like this compound and chemical engineering principles is paving the way for more scalable and sustainable production of chiral compounds.

Supramolecular Chemistry and Self-Assembly Involving this compound Scaffolds

Supramolecular chemistry focuses on the chemistry "beyond the molecule," studying the systems formed by the association of multiple chemical species held together by non-covalent interactions. The well-defined chiral architecture of this compound makes it an exceptional building block for creating complex, self-assembled supramolecular structures.

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. When a larger molecule (the host) selectively binds a smaller molecule (the guest), it is known as host-guest chemistry. columbia.edu Derivatives of this compound are widely used to construct chiral hosts for the enantioselective recognition of guest molecules. nih.gov

By functionalizing the naphthol scaffold, researchers have designed sophisticated molecular sensors and cages:

Chiral Cages: The condensation of a BINOL-derived dialdehyde (B1249045) with a tripodal amine can lead to the self-assembly of chiral [2+3] cages. rsc.org These cages possess a well-defined internal cavity and have demonstrated the ability to selectively recognize and bind specific enantiomers of guests like 1,2-diaminocyclohexane. rsc.org

Fluorescent Sensors: By attaching fluorogenic groups and specific binding sites (e.g., sugars, triazoles) to the BINOL framework, highly sensitive and selective fluorescent sensors can be created. mdpi.com For example, a derivative of H₈-BINOL (the hydrogenated version of BINOL) was shown to self-assemble into nanotubes that could efficiently detect Bismuth ions (Bi³⁺) through an intramolecular charge transfer (ICT) mechanism. mdpi.com Other systems have been designed for the recognition of Fe³⁺ and can perform secondary recognition of biomolecules like L-cysteine. nih.gov

Liquid Crystal Dopants: When a chiral BINOL derivative is added as a dopant to a nematic liquid crystal (the host), the chirality is transferred to the entire liquid crystal phase, inducing a helical twist. rsc.org This host-guest effect is a form of molecular recognition that amplifies the molecular chirality to a macroscopic property. rsc.org

These examples highlight how the rigid, C₂-symmetric structure of the binaphthyl core provides a predictable platform for arranging binding sites in three-dimensional space to achieve highly specific molecular recognition.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a solid substrate. harvard.edu They provide a powerful method for engineering surface properties at the molecular level. researchgate.net The this compound scaffold is an excellent candidate for creating chiral SAMs.

The typical strategy involves modifying the 6,6'-positions with linker groups that have a strong affinity for a specific surface. For example, the bromine atoms can be replaced with groups terminating in a thiol (-SH). When a gold substrate is exposed to a solution of this thiol-functionalized BINOL derivative, the sulfur atoms chemisorb onto the gold, leading to the formation of a densely packed, highly organized monolayer. harvard.eduresearchgate.net

The result is a surface that is uniformly chiral, presenting the (S)-binaphthyl structure to the external environment. Such chiral surfaces are of great interest for a variety of applications, including:

Enantioselective Separation: Creating chiral stationary phases for chromatography where the surface can selectively interact with one enantiomer over another.

Asymmetric Catalysis: Immobilizing a catalyst on a surface in a well-defined orientation.

Chiral Sensing: Designing sensor chips that can detect the presence of specific chiral molecules.

The ability to precisely control the molecular architecture of a surface using building blocks like this compound is a key goal in nanotechnology and surface science.

Materials Science Applications of this compound Derived Structures

The incorporation of the this compound unit into larger polymeric and crystalline structures has led to the development of advanced materials with unique optical, recognition, and electronic properties. The difunctional nature of the molecule—with hydroxyl groups at the 2,2' positions and bromo groups at the 6,6' positions—makes it a versatile monomer for polymerization and a linker for coordination networks.

Chiral Polymers: (S)-6,6'-Dibromo-1,1'-bi-2-naphthol can be used as a monomer in cross-coupling polymerization reactions (e.g., Suzuki coupling) to synthesize main-chain chiral conjugated polymers. nih.gov These polymers combine the electrical conductivity of a conjugated backbone with the chiroptical properties of the BINOL unit, making them promising for applications in chiral electronics and spintronics. Porous chiral polymers have also been synthesized from dibromo-BINOL derivatives, creating materials with high surface areas that can be used for enantioselective separations. acs.org

Liquid Crystals: Derivatives of 6,6'-disubstituted-binaphthol have been synthesized and investigated as chiral dopants for nematic liquid crystals. These molecules, especially those with extended styryl or vinyl groups at the 6,6'-positions, exhibit exceptionally high "molar twisting power," meaning a small amount of the dopant can efficiently induce a tight helical twist in the liquid crystal host. researchgate.net This property is crucial for the development of advanced liquid crystal displays (LCDs).

Nonlinear Optical (NLO) Materials: By attaching electron donor and acceptor groups to the binaphthyl scaffold, materials with significant second-order nonlinear optical properties can be created. dtu.dk Chirality is important because it can help enforce the non-centrosymmetric crystal packing required for a bulk second-harmonic generation (SHG) effect. Such materials are of interest for applications in telecommunications and optical computing. dtu.dk

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. wiley.com The defined geometry and multiple binding sites of this compound make it an ideal candidate for a chiral linker in MOF synthesis. nih.gov By using this scaffold, it is possible to build porous, three-dimensional frameworks with chiral channels, which could be used for enantioselective catalysis, separations, and sensing.

Interactive Table: Materials Science Applications of this compound Derivatives Press the button below to see a summary of applications.

View Applications
Material Type Application Area Key Property Conferred by Scaffold Reference(s)
Chiral Conjugated Polymers Chiral Electronics Combines chirality with electrical conductivity. nih.gov
Chiral Porous Polymers Enantioselective Separations High surface area with chiral recognition sites. acs.org
Liquid Crystal Dopants Liquid Crystal Displays (LCDs) High molar twisting power, inducing a helical phase. researchgate.net
Nonlinear Optical (NLO) Crystals Photonics, Optical Computing High molecular hyperpolarizability (β) and enforces non-centrosymmetric packing. dtu.dk
Metal-Organic Frameworks (MOFs) Asymmetric Catalysis, Chiral Separations Acts as a rigid chiral linker to create porous, enantioselective frameworks. wiley.comnih.gov

Compound Index

Chiral Polymers and Networks

The incorporation of this compound and its derivatives into polymeric structures has led to the development of advanced materials with ordered, chiral architectures. These materials, often classified as Porous Organic Polymers (POPs) or Chiral Conjugated Polymers (CCPs), leverage the intrinsic chirality of the BINOL unit to create materials for enantioselective applications. nih.govrsc.org

The synthesis of these polymers typically involves metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira-Hagihara reactions, where the dibromo-BINOL derivative serves as a key monomer. acs.org For instance, main-chain chiral conjugated polymers have been synthesized through the cross-coupling polymerization of derivatives of (S)-6,6'-dibromo-BINOL with various conjugated linkers. nih.gov These reactions produce rigid, porous networks with high thermal stability and significant surface areas, which are crucial for applications in separation and catalysis. acs.org

A primary application for these chiral polymers is in enantiorecognition. The defined chiral cavities and surfaces within the polymer network, created by the regular arrangement of the BINOL units, can preferentially interact with one enantiomer of a chiral analyte over the other. acs.org The recognition mechanism often relies on the formation of diastereomeric complexes through interactions like hydrogen bonding between the hydroxyl groups of the BINOL moiety and the functional groups of the analyte, such as amines or alcohols. acs.org Furthermore, chiral microporous polymers derived from 6,6'-disubstituted BINOLs have been developed for the enantioselective fluorescent recognition of chiral molecules. nih.gov

Polymer TypeMonomersPolymerization MethodKey Properties & ApplicationsReference
Chiral Porous Polymer ((S)-CBPPSu)(S)-4,4′-dibromo-2,2′-diethoxy-6,6′-tertbutyl-BINOL precursor, 1,3,5-tris(4-phenylboronic acid)benzeneSuzuki-Miyaura cross-couplingHigh stability, BET surface area up to 516 m² g⁻¹, enantiorecognition of amines. acs.org
Main-Chain Chiral Conjugated Polymer(R)-6,6'-DiformylBINOL (from (R)-6,6'-dibromo-BINOL), aromatic diaminesPolycondensationHeterogeneous catalysis for asymmetric reactions. nih.gov
Chiral Microporous PolymerDiacetate of (R)-6,6'-dibromo-BINOL, 1,3,5-triethynylbenzeneCross-couplingEnantioselective fluorescent recognition of chiral amino alcohols. nih.gov

Optoelectronic Materials with Chiral Properties (e.g., OLEDs, LCDs)

The unique chiroptical properties of this compound derivatives make them promising candidates for advanced optoelectronic materials. chemimpex.com Their integration into devices like Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs) can lead to novel functionalities, such as the emission of circularly polarized light (CPL) and the induction of helical structures in liquid crystal phases. chemimpex.comrsc.org

In the realm of OLEDs, materials capable of emitting CPL are highly sought after for applications in 3D displays and quantum information processing. The axial chirality of the BINOL core can be transferred to the emitting layer of a device, resulting in a net difference in the emission of left- and right-handed circularly polarized light. nih.gov The dissymmetry factor (g_lum_) is a measure of this difference. While research on the specific 6,6'-dibromo derivative is emerging, studies on related BINOL-based polymers and small molecules have demonstrated the viability of this approach, achieving g_lum_ values on the order of 10⁻² to 10⁻⁴. nih.govrsc.org The performance of such devices is also evaluated by standard metrics including external quantum efficiency (EQE), luminance, and CIE color coordinates. nih.govmdpi.com

For LCDs, chiral molecules are used as dopants to induce a helical twist in the nematic liquid crystal phase, leading to the formation of a cholesteric phase. beilstein-journals.orgmdpi.com The ability of a chiral dopant to induce this twist is quantified by its Helical Twisting Power (HTP). While achiral liquid crystals can form chiral structures under specific confinement, the process is more efficiently controlled by chiral additives. nih.govaps.org The rigid, C₂-symmetric structure of BINOL derivatives is effective at inducing this chirality. beilstein-journals.org The incorporation of this compound or its derivatives into liquid crystal mixtures can enhance display performance characteristics. chemimpex.com

ApplicationMaterial TypeKey Chiral PropertyPerformance MetricsReference
OLEDs Chiral Luminogens (BINOL derivatives)Circularly Polarized Luminescence (CPL)g_lum (up to 1 x 10⁻²), EQE, Luminance (cd/m²), CIE (x, y) rsc.org
Chiral Polymers (BINOL-based)CPL from chirality transfer via rigid backboneStrong Cotton effects, CPL signals rsc.org
LCDs Chiral DopantsHelical Twisting Power (HTP)HTP (µm⁻¹), induced helical pitch beilstein-journals.org

Chiral Sensors and Probes for Molecular Recognition

The development of sensors capable of distinguishing between enantiomers is of paramount importance in pharmacology and life sciences. nih.gov Derivatives of this compound serve as excellent platforms for creating chiral fluorescent sensors and probes due to the well-defined chiral environment provided by the BINOL scaffold. rsc.orgresearchgate.net These sensors operate by interacting differently with the two enantiomers of a chiral analyte, resulting in a measurable change in the fluorescence signal. scite.ai

The general strategy involves modifying the BINOL structure, often at the hydroxyl groups or other positions on the naphthyl rings, with recognition sites and fluorophore units. nih.govrsc.org The 6,6'-dibromo positions are ideal starting points for introducing these functionalities. When the sensor forms a complex with a chiral guest molecule, such as an amino acid or amine, the fluorescence can be either enhanced or quenched. researchgate.netnih.gov The difference in the fluorescence response between the two enantiomers allows for their quantitative determination. rsc.org This enantioselective response is often reported as a fluorescence enhancement ratio (ef), which can reach values greater than 100 for highly effective sensors. nih.govresearchgate.net

Another advanced approach is the incorporation of these chiral BINOL units into the structure of metal-organic frameworks (MOFs), creating Chiral Metal-Organic Frameworks (CMOFs). bohrium.comchemrxiv.org These materials combine the recognition capabilities of the BINOL ligand with the porous and highly ordered structure of a MOF. nih.gov This pre-organizes the chiral recognition sites and can lead to significant analyte preconcentration within the framework's channels, enhancing sensing efficiency and selectivity. nih.gov CMOFs have shown impressive enantioselective sensing capabilities, discriminating between enantiomers through luminescence quenching. nih.govrsc.org

Sensor TypeTarget Analyte(s)Principle of DetectionKey Performance MetricReference
Fluorescent Sensor (H₈-BINOL derivative)PhenylalanineEnantioselective fluorescence enhancementef = 104.48 nih.govresearchgate.net
Fluorescent Sensor (BINOL-tryptophan derivative)N-Boc-amino acid anionsEnantioselective fluorescence quenchingForms 1:1 host-guest complexes nih.gov
Chiral Metal-Organic Framework (CMOF)Aspartic acid dimethyl esterEnantioselective fluorescence quenchingEnantioselective ratio (er) = 14.97 bohrium.comrsc.org
Chiral Metal-Organic Framework (Zn-L-OEt)Hydrobenzoin enantiomersEnantioselective luminescence quenchingQuenching ratio (Ksv(RR)/Ksv(SS)) = 1.624 nih.gov

Bio-Inspired Catalysis and Mimicry Using this compound Derivatives

Enzymes represent the pinnacle of catalytic efficiency and selectivity in nature. A central goal in catalysis research is to design and synthesize smaller, non-peptidic molecules that can mimic the function of enzymes. Derivatives of this compound are valuable scaffolds for this pursuit of bio-inspired catalysis. The principle is to create a catalyst with a well-defined, three-dimensional chiral pocket that, like an enzyme's active site, can bind a substrate in a specific orientation to facilitate a highly selective chemical transformation.

The synthesis of such biomimetic catalysts often involves the functionalization of the BINOL backbone to incorporate multiple functionalities. For example, linked-BINOL ligands, where the two naphthol units are connected by a flexible linker containing a coordinating heteroatom, can create unique chiral environments not accessible from BINOL itself. rsc.org These systems can act as bifunctional or multifunctional catalysts, where one part of the catalyst activates the substrate (e.g., a Lewis acid metal center) while another part (e.g., a Brønsted base) participates directly in the reaction mechanism. This cooperative action is a hallmark of many enzymatic processes.

Catalysts derived from this compound can be used in a wide array of asymmetric reactions, including aldol, Michael, and Mannich reactions. rsc.org The development of catalysts based on vanadium complexes with Schiff base ligands derived from substituted BINOLs highlights the efforts to create systems that perform double activation, another bio-inspired concept. nih.govencyclopedia.pub By using the rigid, chiral framework of the dibromo-BINOL derivative, chemists can design catalysts that offer control over the reaction environment, mimicking the substrate specificity and high enantioselectivity of natural enzymes.

Multicomponent and Cascade Reactions Facilitated by Chiral Catalysts Derived from this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, and cascade reactions, involving a sequence of intramolecular transformations, are powerful tools for building molecular complexity efficiently. The success of these reactions in an asymmetric fashion hinges on the use of a chiral catalyst that can orchestrate the entire sequence of bond-forming events and control the stereochemistry at multiple newly formed chiral centers.

Chiral catalysts derived from this compound are well-suited for this demanding role. Metal complexes of these ligands, such as those involving iron, copper, or vanadium, can serve as chiral Lewis acids to activate substrates and control their approach. encyclopedia.pubnih.govmdpi.com The C₂-symmetric BINOL backbone ensures a consistent and predictable chiral environment around the metal center, which is crucial for achieving high diastereo- and enantioselectivity in complex transformations. nih.gov

For example, iron complexes generated in situ from ligands and an iron(II) salt have been used for asymmetric oxidative coupling reactions, a fundamental step that can initiate a cascade or be part of an MCR. nih.gov The catalyst must remain effective throughout the entire reaction sequence, controlling the stereochemical outcome of each step. The derivatization of the 6,6'-positions of the BINOL core allows for fine-tuning of the steric and electronic properties of the catalyst, optimizing its performance for a specific multicomponent or cascade process. The ability to generate complex molecular architectures with high levels of stereocontrol in a single pot makes catalysts derived from this compound highly valuable in modern organic synthesis.

Conclusion and Future Perspectives on S 6,6 Dibromo 1,1 Bi 2 Naphthol Research

Summary of Key Contributions of (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol to Asymmetric Synthesis

This compound, a derivative of the privileged 1,1'-bi-2-naphthol (B31242) (BINOL) ligand, has made significant contributions to the field of asymmetric synthesis. nih.gov The introduction of bromine atoms at the 6 and 6' positions modifies the steric and electronic properties of the BINOL scaffold, leading to enhanced selectivity and reactivity in a variety of catalytic transformations. acs.org This modification has proven crucial for developing highly effective chiral catalysts for the synthesis of complex, optically active molecules. researchgate.net

One of the primary contributions of this compound is its role as a versatile ligand or precatalyst in metal-catalyzed and organocatalytic reactions. Its derivatives have been successfully employed in a range of important asymmetric reactions. For instance, bifunctional organic catalysts derived from the chiral binaphthalene scaffold, including brominated variants, are effective in inducing enantioselective halolactonizations of unsaturated carboxylic acids, producing valuable lactone products with high degrees of enantioselectivity and regioselectivity. researchgate.netnih.gov Furthermore, this compound serves as a ligand in zinc-catalyzed enantioselective hetero-Diels-Alder reactions and in the preparation of chiral zirconium catalysts for asymmetric Strecker reactions. smolecule.com It also participates in asymmetric Friedel-Crafts reactions, demonstrating its utility in creating crucial carbon-carbon bonds with high stereocontrol. smolecule.com The bromine atoms not only influence the catalytic activity but also provide synthetic handles for further functionalization, allowing for the creation of a diverse library of catalysts. nih.gov

Current Challenges and Limitations in its Application and Derivatization

Despite its successes, the application and derivatization of this compound are not without challenges. The synthesis of the parent compound itself, while well-established through the bromination of (S)-BINOL, requires careful control to ensure high regioselectivity and to avoid the formation of other brominated isomers, such as the 5,6'-dibromoBINOL. nih.govnih.gov While the 6,6'-positions are generally the most favorable for electrophilic substitution, over-bromination can lead to products like 5,5',6,6'-tetrabromoBINOL. acs.org

A significant limitation arises in the subsequent derivatization of the dibrominated scaffold. While the bromine atoms are intended as points for further modification (e.g., via Suzuki or Sonogashira coupling), their reactivity can be sluggish, sometimes requiring harsh reaction conditions that may lead to racemization of the axially chiral backbone. researchgate.net Furthermore, the presence of two bulky bromine atoms in close proximity to the naphthyl rings can create significant steric hindrance. This can sometimes be detrimental, limiting the accessibility of the catalytic active site and potentially reducing catalytic efficiency for certain substrates. nih.gov For instance, the enzymatic kinetic resolution of BINOL derivatives can become inert when bulky substituents like bromine are present at the 3,3'-positions, and similar steric challenges can affect metal-catalyzed racemization processes. nih.gov

Finally, the preparation of enantiomerically pure BINOLs, the starting material for this compound, can be a costly and multi-step process, involving either asymmetric synthesis or resolution of a racemic mixture. mdpi.comnih.gov These factors can make the resulting dibrominated catalyst expensive, potentially limiting its application on an industrial scale.

Prognosis for Future Developments in Chiral Catalyst Design and Discovery

The future of chiral catalyst design, building upon scaffolds like this compound, is heading towards greater complexity, efficiency, and predictability. A major trend is the development of catalysts with more sterically encumbered and precisely tuned electronic properties. nih.gov The 6,6'-dibromo framework is an excellent platform for this, allowing for the introduction of various functional groups via cross-coupling reactions to fine-tune the catalyst's chiral pocket. nih.gov Future work will likely focus on creating novel bis(phosphoric acid) catalysts or N-triflyl phosphoramides, which are more powerful Brønsted acids than traditional BINOL-phosphoric acids (CPAs), for an expanding range of asymmetric transformations. researchgate.netacs.org

Another promising direction is the integration of data science and computational modeling into the catalyst discovery process. nih.gov Machine learning algorithms can help deconvolute the complex relationships between a catalyst's structure (like the specific substitutions on the BINOL frame) and its performance (enantioselectivity). This data-driven approach can accelerate the optimization of existing catalysts and enable the de novo design of entirely new catalytic systems, moving beyond empirical, trial-and-error methods. nih.gov

Furthermore, the concept of enantiodivergent catalysis, where different enantiomers of a product are accessible from the same chiral source by minor modification of the catalyst structure or reaction conditions, is a significant goal. researchgate.net The versatile derivatization potential of the 6,6'-dibromo scaffold makes it a candidate for developing such systems. By subtly altering substituents at the bromine positions, it may be possible to switch the facial selectivity of the catalyst.

Potential for Novel Applications of this compound Beyond Conventional Catalysis

The unique structural and chiroptical properties of this compound extend its potential far beyond its role as a catalyst ligand. It is increasingly being recognized as a valuable building block for advanced chiral materials. nih.govacs.org The bromine atoms at the 6,6'-positions are ideal anchor points for polymerization reactions. nih.gov

This has led to the synthesis of main-chain chiral conjugated polymers, where the dibromo-BINOL derivative is coupled with various linkers. nih.gov These polymers exhibit fascinating properties and have potential applications in several areas:

Nonlinear Optics: The ordered, helical structures can lead to materials with significant nonlinear optical responses. nih.gov

Chiral Sensing: Fluorescent polymers based on this scaffold have been used for the enantioselective recognition of chiral molecules like amino acids. nih.govacs.org

Circularly Polarized Luminescence (CPL): The inherent chirality of the BINOL unit can be transferred to the polymer backbone, resulting in materials that emit circularly polarized light, a property highly sought after for 3D displays and secure communication technologies. nih.gov

In addition to polymers, this compound is used to construct discrete supramolecular structures such as chiral macrocycles, molecular squares, and even metal-organic frameworks (MOFs). nih.govresearchgate.net These materials can exhibit enantioselective guest binding, making them suitable for chiral separations and sensing applications. nih.gov

Interdisciplinary Research Opportunities Leveraging its Chiral Properties

The distinct chiral architecture of this compound opens up numerous opportunities for interdisciplinary research, bridging organic chemistry with materials science, physics, and biology. Its ability to serve as a chiral recognition element is a key area of exploration. For example, derivatives can be immobilized on solid supports like silica (B1680970) gel to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), enabling the analytical or preparative separation of enantiomers. nih.gov

In materials science, the self-assembly of molecules derived from dibromo-BINOL into liquid crystals is an area of active research. The chirality of the molecule can direct the formation of helical phases, which have applications in optical devices and responsive materials. The interaction of these chiral materials with light is a fundamental aspect that connects to physics, particularly in the study of chiroptical phenomena.

Collaboration with biochemists and molecular biologists could lead to the development of novel chiral probes for biological systems. Fluorescent sensors based on the dibromo-BINOL scaffold could be designed for the enantioselective detection of biologically relevant molecules, such as amino acids or drug metabolites, within complex biological media. nih.govacs.org Furthermore, its use in constructing chiral cages and macrocycles could be applied to study or mimic transmembrane transport processes, a fundamental aspect of cell biology. researchgate.net These interdisciplinary avenues highlight that the utility of this compound is not confined to the synthesis lab but extends to the creation of functional materials and tools for a wide range of scientific disciplines.

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